molecular formula C11H12N4O B8605980 2-semicarbazido-1H-3-benzazepine CAS No. 57184-86-8

2-semicarbazido-1H-3-benzazepine

Cat. No. B8605980
M. Wt: 216.24 g/mol
InChI Key: BWOJTQQETZTVGT-UHFFFAOYSA-N
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Patent
US04002638

Procedure details

A solution of 24 parts of 2-amino-1H-3-benzazepine hydrobromide, 33 parts of semicarbazide hydrochloride, and 40 parts of potassium acetate in 500 volume parts of methanol is stirred at room temperature overnight. After dilution with water the reaction mixture is neutralized with an aqueous solution of sodium bicarbonate and, then, extracted with chloroform. The chloroform layer is dried over sodium sulfate. Evaporation of the solvent gives 2-semicarbazido-1H-3-benzazepine as crystals. Recrystallization from methanol gives colorless prisms, melting at 188° - 189° C.
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-1H-3-benzazepine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[CH2:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=[CH:5][N:4]=1.Cl.N[NH:16][C:17]([NH2:19])=[O:18].C([O-])(=O)C.[K+].C(=O)(O)[O-].[Na+]>O.CO>[NH:2]([C:3]1[CH2:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=[CH:5][N:4]=1)[NH:16][C:17]([NH2:19])=[O:18] |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-amino-1H-3-benzazepine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC1=NC=CC2=C(C1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NNC(=O)N
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
N(NC(=O)N)C1=NC=CC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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